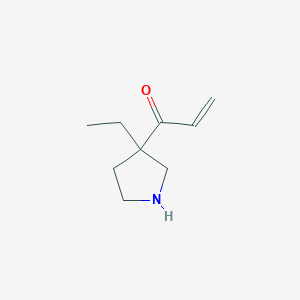
2-(Chlorosulfonyl)-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chlorosulfonyl)-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO5S It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorosulfonyl group (-SO2Cl) and the hydrogen atom at the fourth position is replaced by a methoxy group (-OCH3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorosulfonyl)-4-methoxybenzoic acid typically involves the chlorosulfonation of 4-methoxybenzoic acid. The reaction is carried out by treating 4-methoxybenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
C8H8O3+HSO3Cl→C8H7ClO5S+HCl
The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
For industrial-scale production, the process involves the use of large reactors where 4-methoxybenzoic acid is continuously fed into a stream of chlorosulfonic acid. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield and purity of the product. The crude product is then subjected to various purification steps, including distillation and crystallization, to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chlorosulfonyl)-4-methoxybenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions to facilitate the substitution of the chlorosulfonyl group.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used to hydrolyze the chlorosulfonyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
2-(Chlorosulfonyl)-4-methoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound is used in the study of enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of 2-(Chlorosulfonyl)-4-methoxybenzoic acid involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form covalent bonds. In biological systems, the compound can inhibit enzymes by reacting with nucleophilic residues in the active site, thereby blocking the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorosulfonyl isocyanate (CSI): Another compound with a chlorosulfonyl group, used in the synthesis of β-lactams and other organic compounds.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: A similar compound with a fluorine atom, used in organic synthesis.
Uniqueness
2-(Chlorosulfonyl)-4-methoxybenzoic acid is unique due to the presence of both the chlorosulfonyl and methoxy groups, which confer specific reactivity and properties. The methoxy group can influence the electronic properties of the aromatic ring, making the compound more reactive towards certain nucleophiles compared to similar compounds without the methoxy group.
Propriétés
Formule moléculaire |
C8H7ClO5S |
|---|---|
Poids moléculaire |
250.66 g/mol |
Nom IUPAC |
2-chlorosulfonyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H7ClO5S/c1-14-5-2-3-6(8(10)11)7(4-5)15(9,12)13/h2-4H,1H3,(H,10,11) |
Clé InChI |
WQTKPSXAIFJYTI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
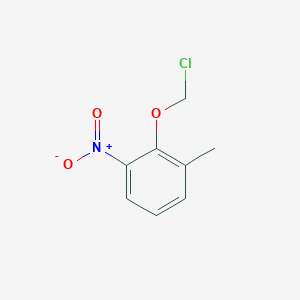
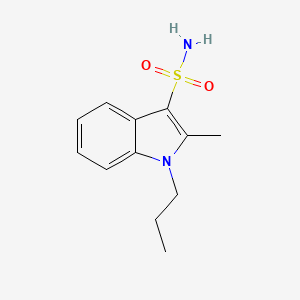
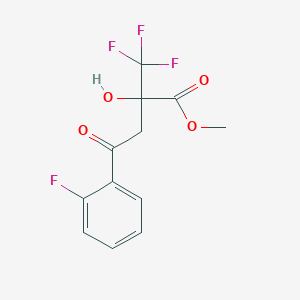
![Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13184727.png)
![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)
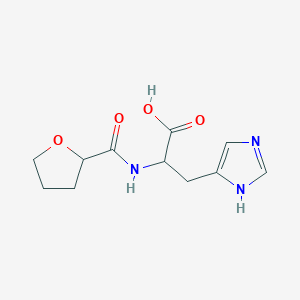
![1-[(Cyclopropylmethyl)amino]but-3-EN-2-one](/img/structure/B13184739.png)
![(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13184748.png)
![4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol](/img/structure/B13184759.png)
![{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13184766.png)
![4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13184767.png)
